molecular formula C6H4IN3 B13099995 5-Iodo-[1,2,4]triazolo[4,3-a]pyridine

5-Iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13099995
M. Wt: 245.02 g/mol
InChI Key: NKSXHHZUCKQDME-UHFFFAOYSA-N
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Description

5-Iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method results in good-to-excellent yields . Another method involves the oxidative intramolecular cyclization of heterocyclic hydrazones with [bis(trifluoroacetoxy)iodo]benzene .

Industrial Production Methods

Industrial production of this compound typically involves scalable reactions that can be performed under environmentally friendly conditions. The use of microwave irradiation and catalyst-free methods are particularly attractive for large-scale synthesis due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the iodine atom or other functional groups in the molecule.

    Substitution: The iodine atom can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, affecting various signaling pathways . The presence of the iodine atom enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-[1,2,4]triazolo[4,3-a]pyridine stands out due to the presence of the iodine atom, which enhances its reactivity and potential applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C6H4IN3

Molecular Weight

245.02 g/mol

IUPAC Name

5-iodo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C6H4IN3/c7-5-2-1-3-6-9-8-4-10(5)6/h1-4H

InChI Key

NKSXHHZUCKQDME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=CN2C(=C1)I

Origin of Product

United States

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